molecular formula C11H11IO2 B8732895 3-(2-iodoethyl)-7-methoxybenzofuran CAS No. 796851-87-1

3-(2-iodoethyl)-7-methoxybenzofuran

Cat. No.: B8732895
CAS No.: 796851-87-1
M. Wt: 302.11 g/mol
InChI Key: HVPYKAIMDWCBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-iodoethyl)-7-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups in the structure of this compound makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodoethyl)-7-methoxybenzofuran typically involves the introduction of the iodoethyl group to a benzofuran core. One common method is the iodination of a suitable precursor, such as 7-methoxy-1-benzofuran, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-iodoethyl)-7-methoxybenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The iodoethyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidoethyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

3-(2-iodoethyl)-7-methoxybenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-iodoethyl)-7-methoxybenzofuran involves its ability to undergo light-induced rearrangement, forming reactive intermediates that can covalently bond with nearby molecules. This property is particularly useful in the study of protein-ligand interactions, where the compound can be used to crosslink proteins upon exposure to UV light.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-iodoethyl)-7-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups on a benzofuran core

Properties

CAS No.

796851-87-1

Molecular Formula

C11H11IO2

Molecular Weight

302.11 g/mol

IUPAC Name

3-(2-iodoethyl)-7-methoxy-1-benzofuran

InChI

InChI=1S/C11H11IO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3

InChI Key

HVPYKAIMDWCBRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC=C2CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(7-methoxy-1-benzofuran-3-yl)ethanol (960 mg, 5 mmol) in anhydrous THF (50 ml), triphenylphosphine (1.572 g, 6 mmol), iodine (1.518 g, 6 mmol) and imidazole (408 mg, 6 mmol) were added at room temperature. The reaction mixture was stirred at room temperature for 4 hrs and quenched with water. The mixture was then extracted with chloroform, washed well with 5% Na2S2O3 solution and the organic layer dried over anhydrous MgSO4. It was then filtered and concentrated. The residue was purified by silica-gel column chromatography by eluting it with 30% ethyl acetate:hexane. The product, 2-(7-methoxy-1-benzofuran-3-yl)ethyl iodide, was obtained as a brown liquid. Yield: 1.3 g (86%); (M+H): 302.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
1.572 g
Type
reactant
Reaction Step One
Quantity
1.518 g
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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